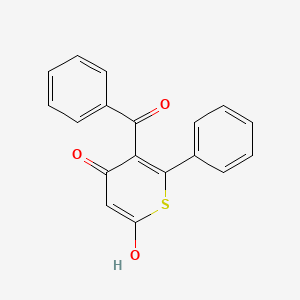![molecular formula C20H33NO3 B14587322 5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime is a chemical compound with the molecular formula C20H33NO3 It is known for its unique structure, which includes a dodecyloxy group and a hydroxyphenyl group attached to an ethanone oxime core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime typically involves the reaction of 1-[4-(dodecyloxy)-2-hydroxyphenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime involves its interaction with specific molecular targets. For instance, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of a good leaving group. This results in a rearrangement that forms an amide or nitrile, depending on the starting material . The compound’s biological activity may involve interactions with cellular enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)ethanone oxime
- 1-(4-Decyloxy-2-hydroxyphenyl)ethanone oxime
- 1-(4-Hexadecyloxy-2-hydroxyphenyl)ethanone oxime
Uniqueness
Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime is unique due to its specific dodecyloxy substituent, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the development of surfactants or in materials science .
Properties
Molecular Formula |
C20H33NO3 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18-13-14-19(17(2)21-23)20(22)16-18/h13-14,16,22-23H,3-12,15H2,1-2H3/b21-17+ |
InChI Key |
WAUSDVTUNYNASN-HEHNFIMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)
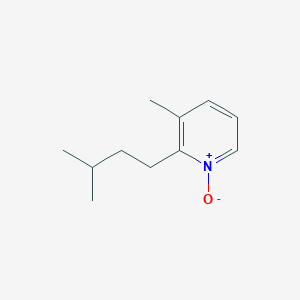
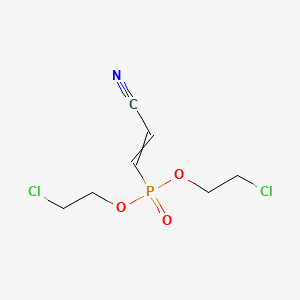

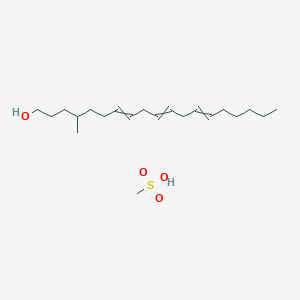
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
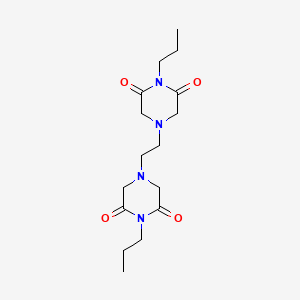
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

